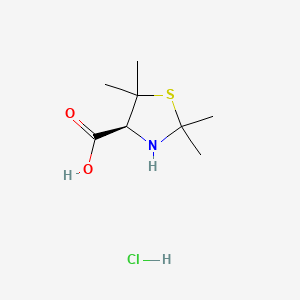![molecular formula C30H44O4 B579172 (3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one CAS No. 16838-02-1](/img/structure/B579172.png)
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one is a protolimonoid compound isolated from various species of the Meliaceae family, including Trichilia hirta and Swietenia mahagoni . This compound is known for its complex chemical structure and significant biological activities, particularly its antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one can be isolated from the petroleum ether leaf extracts of Swietenia mahagoni using high-performance thin-layer chromatography (HPTLC) methods . The compound is typically extracted using non-polar solvents like petroleum ether, followed by purification through chromatographic techniques .
Industrial Production Methods
Industrial production methods for melianone lactone are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods involve solvent extraction, chromatography, and crystallization techniques to obtain pure melianone lactone .
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of melianone lactone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of melianone lactone include various derivatives with enhanced biological activities .
Aplicaciones Científicas De Investigación
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of the notable applications include:
Antimicrobial Activity: this compound has shown significant antimicrobial activity against various pathogens, including Salmonella ser.
Insecticidal Properties: The compound has been studied for its insecticidal properties, particularly against insect larvae and termites. This makes it useful in developing natural insecticides.
Pharmacological Research: This compound is also studied for its potential pharmacological effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of melianone lactone involves its interaction with specific molecular targets and pathways . For instance, it binds with the FocA transport protein in Salmonella ser. Typhi, altering the protein’s conformation and affecting the pathogen’s survival under anaerobic conditions . This interaction disrupts the homeostasis of formate ions, leading to the antimicrobial effects observed .
Comparación Con Compuestos Similares
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one is unique compared to other similar compounds due to its specific chemical structure and biological activities . Some similar compounds include:
Nilocitin: Another protolimonoid with similar biological activities.
Dihydronilocitin B: A derivative with comparable antimicrobial properties.
Piscidinol A: Known for its insecticidal properties.
These compounds share some structural similarities with melianone lactone but differ in their specific biological activities and applications .
Propiedades
Número CAS |
16838-02-1 |
|---|---|
Fórmula molecular |
C30H44O4 |
Peso molecular |
468.678 |
Nombre IUPAC |
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C30H44O4/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(33-25(17)32)24-27(3,4)34-24/h8,17-19,21-22,24H,9-16H2,1-7H3/t17-,18-,19-,21+,22-,24-,28+,29-,30+/m0/s1 |
Clave InChI |
GQTOEJZCNGEYSG-YISYEWQSSA-N |
SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5=O)C6C(O6)(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B579090.png)
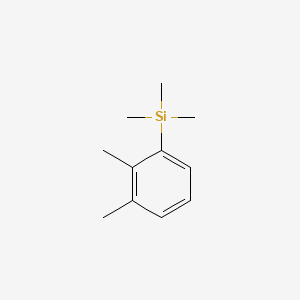
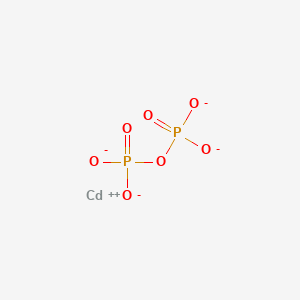
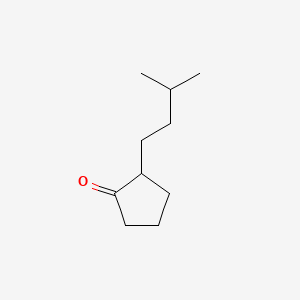
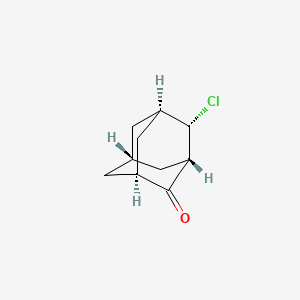
![(2S,3R,7R,9S,10S)-9-hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579098.png)
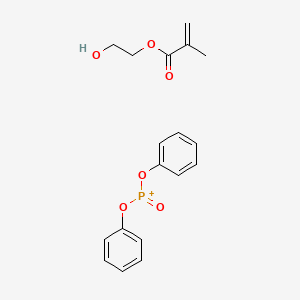
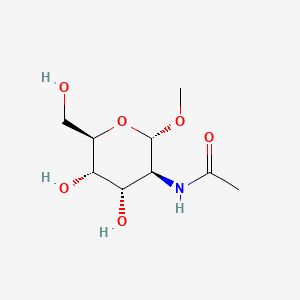
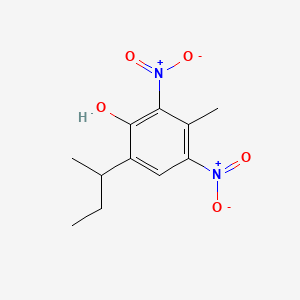
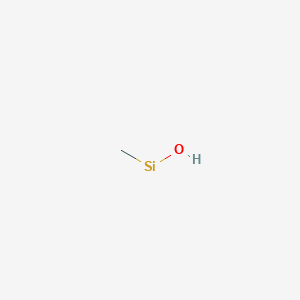
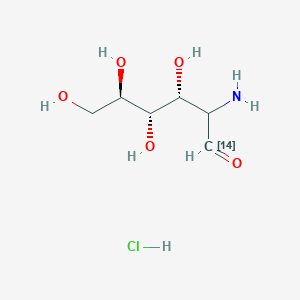
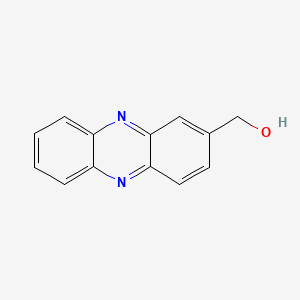
![2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene](/img/structure/B579111.png)
